molecular formula C11H15FN4O2 B8410169 1-(2-Fluoroethyl)-4-(6-nitropyridin-3-yl)piperazine

1-(2-Fluoroethyl)-4-(6-nitropyridin-3-yl)piperazine

Cat. No.: B8410169
M. Wt: 254.26 g/mol
InChI Key: PTNMDMGETHJHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-4-(6-nitropyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C11H15FN4O2 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN4O2

Molecular Weight

254.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-(6-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C11H15FN4O2/c12-3-4-14-5-7-15(8-6-14)10-1-2-11(13-9-10)16(17)18/h1-2,9H,3-8H2

InChI Key

PTNMDMGETHJHJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet was charged with 217a (598 mg, 2.87 mmol), 1-bromo-2-fluoroethane (1.09 g, 8.61 mmol), potassium carbonate (1.19 g, 8.61 mmol), THF (10 mL) and DMF (10 mL). The reaction mixture was heated at 85° C. for 14 h under nitrogen atmosphere. After this time, the mixture was diluted with 90:10 methylene chloride/methanol (100 mL) and water (75 mL), and the layers were separated. The aqueous layer was extracted with 90:10 methylene chloride/methanol (50 mL), and the combined organic layers were washed with brine (100 mL) and dried over sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by flash column chromatography (silica, 95:5 methylene chloride/methanol) to afford 217b in 63% yield (460 mg) as a yellow semi-solid: 1H NMR (500 MHz, CDCl3) d 8.16 (d, J=9.0 Hz, 1H), 8.14 (d, J=3.0 Hz, 1H), 7.21 (dd, J=9.0, 2.0 Hz, 1H), 4.67 (t, J=5.0 Hz, 1H), 4.57 (t, J=5.0 Hz, 1H), 3.49 (t, J=5.0 Hz, 4H), 2.81 (t, J=5.0 Hz, 1H), 2.75 (t, J=5.0 Hz, 1H), 2.73 (t, J=5.5 Hz, 4H); MS (ESI+) m/z 255.1 (M+H).
Name
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methylene chloride methanol
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Yield
63%

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